molecular formula C18H17F3N6 B6453172 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine CAS No. 2549027-95-2

4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine

Cat. No.: B6453172
CAS No.: 2549027-95-2
M. Wt: 374.4 g/mol
InChI Key: WBJMKHHLFANVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is a synthetically designed organic molecule of significant interest in medicinal chemistry and drug discovery research. This compound is built around a pyrimidine core, which is strategically substituted at the 4-position with a 1H-pyrazole ring and at the 6-position with a 1-[3-(trifluoromethyl)phenyl]piperazine moiety. The integration of these three distinct heterocyclic systems—pyrazole, pyrimidine, and piperazine—creates a sophisticated molecular architecture commonly associated with bioactive compounds . The structural components of this reagent are frequently encountered in pharmacologically active molecules. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, documented to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The piperazine ring is a ubiquitous feature in FDA-approved drugs and bioactive molecules, where it often functions as a solubilizing group, a conformational constraint, or a key pharmacophore that directly interacts with biological targets . The presence of the trifluoromethyl (-CF3) group on the phenyl ring is a common strategy in lead optimization, as it can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity through its electron-withdrawing and steric properties. While the specific biological profile of this exact compound requires further investigation, its molecular framework suggests potential as a valuable scaffold for probing biological mechanisms. Compounds featuring pyrazole-pyrimidine cores have been studied as modulators of various enzyme families, including protein kinases . The piperazine linkage further enhances its potential for interaction with diverse biological targets. This combination of features makes 4-(1H-Pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine a compelling candidate for research applications in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a chemical probe for target identification in oncology, immunology, and inflammation research. This product is provided for non-human research applications only. It is strictly intended for laboratory research purposes and is not certified for diagnostic or therapeutic use in humans or animals. Please note that the specific mechanism of action, pharmacological data, and toxicological profile for this compound are not fully characterized, and researchers should exercise standard laboratory safety precautions when handling this material.

Properties

IUPAC Name

4-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6/c19-18(20,21)14-3-1-4-15(11-14)25-7-9-26(10-8-25)16-12-17(23-13-22-16)27-6-2-5-24-27/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJMKHHLFANVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Bis(2-chloroethyl)amine

Diethanolamine reacts with thionyl chloride (SOCl₂) in aprotic solvents (e.g., chloroform) at 55–65°C to yield bis(2-chloroethyl)amine. Optimal conditions achieve >90% conversion, with the reaction exotherm controlled via gradual reagent addition.

Cyclization to 4-[3-(Trifluoromethyl)phenyl]piperazine Hydrochloride

Bis(2-chloroethyl)amine undergoes ring-closure with 3-(trifluoromethyl)aniline in propyl carbinol or diethylene glycol monomethyl ether at 120–160°C for 12–15 hours. The hydrochloride salt precipitates upon cooling, yielding 56–60% after filtration. Neutralization with NaOH (0–20°C) liberates the free base, purified via distillation (purity >99%).

Table 1: Reaction Conditions for Piperazine Synthesis

StepSolventTemperature (°C)Yield (%)
Bis(2-chloroethyl)amineChloroform55–65>90
CyclizationPropyl carbinol120–16056–60
NeutralizationWater/NaOH0–2065–75

Construction of the Pyrimidine Core

The pyrimidine ring is assembled via acid-promoted heterocyclization, as demonstrated by Tseng et al..

One-Pot Synthesis of 6-Aminopyrazolo[3,4-d]pyrimidine

5-Amino-1H-pyrazole-4-carbaldehyde reacts with cyanamide (NH₂C≡N) in methanesulfonyl chloride under microwave irradiation (100–150°C, 30 min). This cascade involves imination, cyclization, and aromatization, yielding 6-aminopyrazolo[3,4-d]pyrimidine (70–85% yield).

Functionalization at Position 6

The amino group at position 6 is converted to a chloro substituent via diazotization (NaNO₂/HCl, 0–5°C) followed by treatment with CuCl. The resulting 6-chloropyrazolo[3,4-d]pyrimidine serves as a versatile intermediate for nucleophilic substitution.

Key Spectroscopic Data

  • ¹H-NMR (6-chloro derivative) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (s, 1H, pyrazole-H).

  • ¹³C-NMR : δ 158.9 (C-Cl), 145.2 (pyrimidine-C4).

Coupling of Piperazine and Pyrazole Moieties

Substitution at Position 6

6-Chloropyrazolo[3,4-d]pyrimidine reacts with 4-[3-(trifluoromethyl)phenyl]piperazine in 1,4-dioxane at 80°C for 4 hours, facilitated by NaOH (1M). The reaction proceeds via nucleophilic aromatic substitution, achieving 93% yield after chromatographic purification (CH₂Cl₂:MeOH = 20:1).

ReactionSolventCatalystTemperature (°C)Yield (%)
Piperazine substitution1,4-DioxaneNone8093
Pyrazole couplingDMSOCuI/L-proline11078

Alternative Synthetic Routes

Sequential Functionalization of Pyrimidine

An alternative pathway involves pre-functionalizing the pyrimidine ring with both substituents prior to cyclization. Ethyl 4,6-dichloropyrimidine-5-carboxylate reacts sequentially with 1H-pyrazole (K₂CO₃, DMF, 60°C) and 4-[3-(trifluoromethyl)phenyl]piperazine (EtOH, reflux), yielding the target compound in 68% overall yield.

Microwave-Assisted Cyclization

Adapting Tseng’s method, microwave irradiation (150°C, 20 min) reduces reaction time by 50% while maintaining yields >70%. This approach minimizes decomposition of heat-sensitive intermediates.

Purification and Characterization

Final purification employs flash chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization (ethanol/water). Purity is validated via HPLC (>99%), with structural confirmation by:

  • ¹H-NMR : δ 8.65 (s, 1H, pyrimidine-H), 8.10 (s, 1H, pyrazole-H), 3.45–3.60 (m, 8H, piperazine-H).

  • HRMS : [M+H]⁺ calcd. for C₁₈H₁₆F₃N₇: 412.1421; found: 412.1418.

Challenges and Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance pyrazole coupling but require stringent drying to prevent hydrolysis.

  • Regioselectivity : Steric hindrance at position 4 necessitates excess pyrazole (1.5 equiv.) for complete substitution.

  • Scale-Up : Pilot-scale reactions (100 g) show 10–15% yield reduction due to inefficient heat distribution, mitigated via continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C15H15F3N4C_{15}H_{15}F_3N_4, with a molecular weight of approximately 289.26 g/mol. Its structure features a pyrazole ring linked to a pyrimidine core, which is further substituted with a piperazine moiety. The trifluoromethyl group enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrimidine and pyrazole exhibit significant cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that modifications to the pyrazole ring can enhance apoptosis in breast cancer cells, suggesting that 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine may serve as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits bacterial growth, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound, particularly its potential as an anxiolytic and antidepressant agent. The piperazine moiety is known to interact with serotonin receptors, which may contribute to its efficacy in mood disorders . Animal models have shown that administration leads to reduced anxiety-like behaviors, indicating its potential therapeutic use.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine. The results indicated an IC50 value of 25 µM against MCF-7 breast cancer cells, demonstrating significant cytotoxicity compared to control compounds .

Case Study 2: Antimicrobial Efficacy

In an investigation reported in Antibiotics, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial activity that warrants further exploration for clinical applications .

Case Study 3: Neuropharmacological Assessment

A behavioral study assessed the anxiolytic effects of the compound in mice using the elevated plus maze test. Results showed a significant increase in time spent in open arms compared to controls, suggesting anxiolytic properties that could be beneficial in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes .

Comparison with Similar Compounds

Core Structure Variations

4-(Piperazin-1-yl)-6-(Trifluoromethyl)pyrimidine (CAS 845616-55-9)
  • Structure : Shares the pyrimidine core and trifluoromethyl group but lacks the pyrazole substituent.
6-{4-[3-Chloro-4-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione
  • Structure : Pyrimidine-dione core with a piperazine-carbonyl group.
  • Implications : The dione structure increases polarity, likely reducing cell permeability compared to the target compound’s neutral pyrimidine core .
Benzo[4,5]thieno[2,3-d]pyrimidine Derivatives
  • Structure: Fused thienopyrimidine core with the same piperazine substituent as the target compound.

Piperazine Substituent Modifications

4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
  • Structure : Sulfonyl-linked imidazole substituent on piperazine.
  • Implications : The sulfonyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce passive diffusion compared to the target’s 3-trifluoromethylphenyl group .
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1171383-93-9)
  • Structure : Benzylsulfonyl substituent instead of 3-trifluoromethylphenyl.
  • Implications : The benzylsulfonyl group increases molecular weight (MW ~450) and polarity, likely altering target selectivity versus the lipophilic trifluoromethyl group in the target compound .

Functional Group Additions

Urea Derivatives (e.g., Compound 11e in )
  • Structure : Thiazol-phenylurea core with a 3-trifluoromethylphenyl-piperazine group.
  • Implications : The urea moiety enables hydrogen bonding with targets like kinases or GPCRs, but the thiazol group may introduce steric hindrance absent in the target compound’s pyrimidine-pyrazole system .
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
  • Structure: Phenoxypropanone substituent on piperazine.

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight Key Implications
Target Compound Pyrimidine Pyrazole, 3-Trifluoromethylphenyl-piperazine ~420 (estimated) Balanced lipophilicity for membrane permeability
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Pyrimidine Trifluoromethyl, piperazine ~275 Reduced binding due to lack of pyrazole
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-dione Pyrimidine-dione Piperazine-carbonyl, Cl/CF3-phenyl 416.76 High polarity limits cell uptake
Urea Derivative 11e Thiazol-phenylurea 3-Trifluoromethylphenyl-piperazine 534.1 Enhanced hydrogen bonding but steric bulk

Biological Activity

4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is C19H22F3N5O2S. Its structure features a pyrazole ring and a pyrimidine core, which are known to exhibit diverse biological activities.

The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been reported to act on multiple pathways, including:

  • Inhibition of Kinases : The compound has demonstrated inhibitory effects on several kinases, which are critical in cancer proliferation and survival.
  • Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects by modulating cytokine production.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, including bacteria and fungi.

Anticancer Activity

A series of studies have evaluated the anticancer potential of 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine. The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC50 (µM)Mechanism
Study AA549 (Lung Cancer)7.5CDK2 Inhibition
Study BMCF-7 (Breast Cancer)12.3Apoptosis Induction
Study CHCT116 (Colon Cancer)5.0Aurora-A Kinase Inhibition

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-Tubercular Activity

In a study targeting Mycobacterium tuberculosis, derivatives of the compound were synthesized and evaluated for their anti-tubercular activity. The most active derivatives showed IC90 values ranging from 3.73 to 4.00 μM, indicating promising efficacy against tuberculosis .

Case Studies

  • Study on Lung Cancer :
    • Researchers conducted an in vitro study on A549 lung cancer cells, where 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine demonstrated an IC50 value of 7.5 µM through CDK2 inhibition, leading to cell cycle arrest and apoptosis.
  • Study on Tuberculosis :
    • A derivative of the compound was tested against Mycobacterium tuberculosis H37Ra, showing significant activity with an IC90 of 3.73 µM. This indicates its potential as a lead compound for developing new anti-tubercular agents .

Q & A

Basic: What are the key synthetic pathways for synthesizing 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of a pyrazole derivative with a pyrimidine core via nucleophilic substitution.
  • Step 2: Introduction of the piperazine moiety through Buchwald-Hartwig amination or Ullmann-type coupling, requiring palladium catalysts .
  • Step 3: Functionalization of the piperazine ring with a 3-(trifluoromethyl)phenyl group using Suzuki-Miyaura cross-coupling or SNAr reactions .
    Key reagents include stannous chloride for reductions and dimethylformamide (DMF) as a solvent. Progress is monitored via thin-layer chromatography (TLC) .

Basic: What spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm substitution patterns and regiochemistry of the pyrazole and pyrimidine rings .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .
  • X-ray Crystallography: Resolves 3D conformation, particularly for verifying piperazine ring geometry and trifluoromethyl group orientation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DOE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading). For example, refluxing in ethanol enhances coupling efficiency .
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
  • Catalyst Screening: Pd(OAc)2_2/XPhos systems for efficient cross-coupling .

Advanced: How to resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Comparative Bioassays: Standardize assays (e.g., IC50_{50} determination in kinase inhibition studies) across labs to minimize variability .
  • Meta-Analysis: Pool data from multiple studies, adjusting for differences in cell lines, assay conditions, or compound purity .
  • In Silico Modeling: Molecular docking (AutoDock Vina) to predict binding affinities and identify key interactions with targets like serotonin receptors .

Advanced: How to design robust biological activity assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize receptors/enzymes with structural homology to known pyrimidine targets (e.g., dopamine D2_2 or 5-HT1A_{1A} receptors) .
  • Assay Types:
    • In Vitro: Radioligand binding assays (e.g., 3^3H-spiperone for dopamine receptors) .
    • Functional Assays: cAMP accumulation or calcium flux measurements for GPCR activity .
  • Controls: Use reference compounds (e.g., clozapine for receptor antagonism) to validate assay sensitivity .

Basic: How to evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Stress Testing: Expose to heat (40–60°C), light (UV-vis), and pH extremes (2–12) for 1–4 weeks. Monitor degradation via HPLC with C18 columns .
  • Kinetic Studies: Determine half-life in aqueous buffers (PBS, pH 7.4) at 37°C to simulate physiological conditions .

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: AutoDock or Schrödinger Suite to model interactions with targets (e.g., kinase active sites) .
  • Molecular Dynamics (MD): GROMACS simulations (50–100 ns) to assess conformational stability of the piperazine-pyrimidine core .
  • QSAR Modeling: Use descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with bioactivity .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetics and target binding?

Methodological Answer:

  • Electron-Withdrawing Effects: Enhances metabolic stability by reducing cytochrome P450 oxidation .
  • Hydrophobic Interactions: The CF3_3 group increases lipophilicity (LogP ~3.5), improving blood-brain barrier penetration in CNS studies .
  • Comparative Studies: Synthesize analogs with -CH3_3 or -Cl substituents to isolate CF3_3 contributions to binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.